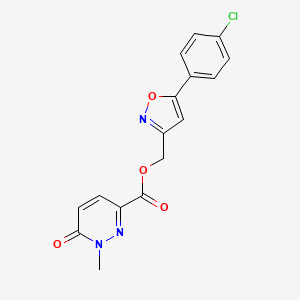

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups, including an isoxazole ring and a pyridazine ring. Isoxazoles are a type of heterocyclic aromatic organic compound, which means they contain a ring structure made up of carbon atoms and at least one other element . Pyridazines are diazines (six-membered heterocyclic rings with two nitrogen atoms) with the nitrogen atoms in the 1,2-positions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The isoxazole ring, for example, is a five-membered ring with an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the N–O bond in the isoxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the isoxazole ring could influence its reactivity and stability .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a five-membered heterocyclic scaffold commonly found in commercially available drugs. Researchers have explored metal-free synthetic routes to isoxazoles, aiming for eco-friendly strategies that avoid the drawbacks associated with metal-catalyzed reactions (e.g., high costs, toxicity, and waste generation). These synthetic methods provide access to diverse isoxazole derivatives with significant biological interests .

Antiviral Activity

While specific studies on this compound are limited, related isoxazole derivatives have shown promise as antiviral agents. Researchers have synthesized novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies against HIV-1 . Investigating the antiviral potential of our compound could be worthwhile.

Antifungal Properties

A series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles exhibited in vitro antifungal activities against Botrytis cinerea and Rhizoctonia cerealis. These findings suggest that isoxazole-based compounds may have applications in crop protection and agriculture .

Computational Studies and Docking

Theoretical studies, including density functional theory (DFT) calculations and molecular docking, can provide insights into the compound’s interactions with biological targets. Researchers have characterized related compounds using IR, NMR, and mass spectrometry, and explored their vibrational spectra using Gaussian09 software . Such computational investigations can guide further experimental work.

Mécanisme D'action

Target of Action

Compounds containing isoxazole and pyridazine rings have been found to interact with various biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate”. Many bioactive compounds work by binding to their targets and modulating their activity .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of “(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate”. Compounds with similar structures have been found to affect a variety of pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Result of Action

The molecular and cellular effects of “(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate” would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in cell function or viability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-methyl-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c1-20-15(21)7-6-13(18-20)16(22)23-9-12-8-14(24-19-12)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHFDUOIUQNYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide](/img/structure/B2698267.png)

![2,4-dimethyl-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2698269.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2698274.png)

![N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2698278.png)

![5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698279.png)

![7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2698284.png)